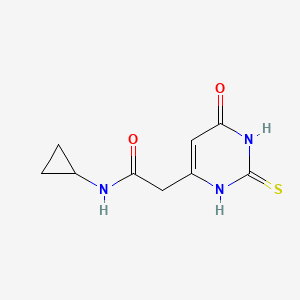
4-(Azetidine-1-carbonyl)-2-methylaniline
Vue d'ensemble
Description
4-(Azetidine-1-carbonyl)-2-methylaniline, also known as 4-A1CMA, is an organic compound that is used as a building block in the synthesis of a wide variety of compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds of interest. 4-A1CMA is a versatile building block for the synthesis of a variety of compounds due to its stability and reactivity.
Applications De Recherche Scientifique
Synthesis and Structural Analogy
Synthesis of 2-Carboxy-4-Methylazetidine : This compound is a novel isomeric analog of dl-proline and was synthesized from α,β-dibromo carbonyl ester and benzylamine. The reaction yields 1-benzyl-2-carbomethoxy-4-methyl-azetidine, which upon further processing gives 2-carboxy-4-methylazetidine. This synthesis is significant in the study of abnormally high molecular weight polypeptides and offers insights into the structure and function of proline analogs (Soriano, Podraza, & Cromwell, 1980).
Biological Activity in Plants and Bacteria : Azetidine-2-carboxylic acid, a structural variant, shows significant use in studying proline metabolism and protein conformation. This variant was synthesized and its activity was confirmed in both Arabidopsis thaliana and Escherichia coli, indicating its utility in understanding protein synthesis and structural dynamics in various organisms (Verbruggen, Montagu, & Messens, 1992).
Stereochemistry and Ring Contraction : Studies on α-substituted proline analogs, including azetidine derivatives, demonstrate the effects of ring contraction on molecular conformation. The incorporation of azetidine cycles in place of pyrrolidine rings in proline analogs leads to a decrease in conformational flexibility and affects the molecular geometry and interactions, which is critical in understanding protein folding and structure (Revilla-López et al., 2012).
Applications in Agricultural and Medical Sciences
Effect on Ion Transport in Plants : Azetidine-2-carboxylic acid (AZ) was studied as an analog of proline to explore the relationship between protein synthesis and ion transport. It was found to inhibit the release of ions to the xylem in barley roots and impact ion uptake, suggesting its utility in studies of plant physiology and stress responses (Pitman et al., 1977).
Antagonist in Inflammatory Responses : A class of azetidines has been developed as potent antagonists for FFA2, a G-protein coupled receptor involved in mediating inflammatory responses. This research highlights the therapeutic potential of azetidine derivatives in the treatment of inflammation-related conditions (Pizzonero et al., 2014).
Ring Contraction and Isomerism : The conformational preferences of azetidine derivatives are explored through quantum mechanical calculations. This research provides insights into the structural dynamics of proline analogs and has implications for understanding peptide structure and function (Kern, Schutkowski, & Drakenberg, 1997).
Propriétés
IUPAC Name |
(4-amino-3-methylphenyl)-(azetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-7-9(3-4-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDYDPVVVOKEGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidine-1-carbonyl)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1415388.png)



![3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1415396.png)

![[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415398.png)
![5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1415400.png)
![tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate](/img/structure/B1415401.png)

![7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415405.png)


